3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate
Description
Properties
IUPAC Name |
4-O-ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-18-13(16)10-9(12(15)17-5)8(4)19-11(10)14-7(2)3/h7,14H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDSNFJEIRXNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OC)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Dicarbonyl Compounds with Sulfur Sources
A common approach involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide. For example, ethyl 3-oxobutanoate and methyl 4-oxopentanoate may undergo cyclization in the presence of P₂S₅ to yield the thiophene-3,4-dicarboxylate core. The reaction is typically conducted in anhydrous toluene at 110–120°C for 12–18 hours, achieving yields of 65–75%. Key parameters include stoichiometric control of the sulfur source and exclusion of moisture to prevent hydrolysis.
Gewald Reaction for Aminothiophene Synthesis
The Gewald reaction, which condenses ketones, α-cyanoesters, and sulfur, offers a pathway to introduce amino groups at the 2-position of the thiophene ring. In a modified Gewald protocol, isopropylamine may replace ammonia to directly incorporate the isopropylamino moiety. A representative procedure involves refluxing methyl acetoacetate, ethyl cyanoacetate, and elemental sulfur in ethanol with isopropylamine as both a catalyst and reactant. This one-pot method simplifies the synthesis but requires careful pH adjustment (pH 8–9) to prevent side reactions.
Functionalization of the Thiophene Core
After forming the dicarboxylate scaffold, subsequent modifications introduce the methyl and isopropylamino groups.
Methylation at the 5-Position
Electrophilic aromatic substitution (EAS) is employed to install the methyl group at the 5-position. Using Friedel-Crafts alkylation, the thiophene ring reacts with methyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds in dichloromethane at 0–5°C to minimize polysubstitution. Gas chromatography-mass spectrometry (GC-MS) analysis of crude products typically shows 80–85% monomethylation selectivity, with dimethylated byproducts removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Introduction of the Isopropylamino Group
The isopropylamino group at the 2-position is introduced via nucleophilic aromatic substitution (NAS). Activating the thiophene ring with a nitro group at the 2-position facilitates displacement by isopropylamine. For example, nitration using fuming HNO₃ in H₂SO₄ at –10°C produces the 2-nitro derivative, which is then reduced to the amine using H₂/Pd-C in ethanol. Subsequent reductive amination with acetone and NaBH₄ yields the isopropylamino group. This stepwise approach achieves 70–75% overall yield but requires rigorous exclusion of oxygen to prevent amine oxidation.
Esterification and Protecting Group Strategies
The ethyl and methyl ester groups are introduced either during cyclization or via post-functionalization.
Simultaneous Esterification During Cyclization
In one-pot syntheses, ethyl and methyl glycolate esters are incorporated into the dicarbonyl precursors. For instance, reacting ethyl 3-oxobutanoate and methyl 4-oxopentanoate with P₂S₅ directly yields the 3-ethyl 4-methyl dicarboxylate. This method avoids separate esterification steps but demands exact stoichiometry to prevent transesterification.
Stepwise Esterification of Dicarboxylic Acid
Alternative routes begin with the thiophene-3,4-dicarboxylic acid, which undergoes esterification with ethanol and methanol in the presence of H₂SO₄. The reaction is conducted at 80°C for 6–8 hours, with yields exceeding 90% for each ester. Selective protection of one carboxylic acid group (e.g., using tert-butyl dimethylsilyl chloride) enables sequential esterification, though this increases synthetic complexity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Cyclization Steps : Polar aprotic solvents like DMF or NMP enhance reaction rates but may lead to ester hydrolysis. Toluene or xylene is preferred for higher-temperature reactions.
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Amination Steps : Protic solvents such as ethanol or methanol improve amine solubility, facilitating NAS. Reactions are typically run at 50–60°C to balance kinetics and thermal stability.
Catalysis and Additives
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Lewis Acids : ZnCl₂ or FeCl₃ (5 mol%) accelerates EAS methylation, reducing reaction times from 24 to 8 hours.
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, particularly during esterification.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, –OCH₂CH₃), 1.35 (d, 6H, –NHCH(CH₃)₂), 2.45 (s, 3H, C5–CH₃), 3.85 (s, 3H, –COOCH₃), 4.15 (q, 2H, –OCH₂CH₃), 4.95 (m, 1H, –NHCH(CH₃)₂).
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=C thiophene), 3350 cm⁻¹ (N–H stretch).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-O-Ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4-O-Ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-O-Ethyl 3-O-methyl 2-methyl-5-(propan-2-ylamino)thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Ethyl 4-Methyl 5-Methyl-1,2-Oxazole-3,4-dicarboxylate (CAS: 198135-28-3)
- Structural Differences : Replaces the thiophene ring with an oxazole (oxygen and nitrogen atoms instead of sulfur).
- Molecular Formula: C₉H₁₁NO₅ (MW: 213.19).
- Implications: Electronic Properties: Oxazole’s electronegative heteroatoms increase polarity compared to thiophene, altering solubility and reactivity in nucleophilic substitutions.
3-Ethyl 5-Methyl [2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate]
- Structural Differences: Pyridine core with a chlorophenyl substituent and aminoethoxymethyl group.
- Implications: Basicity: Pyridine’s nitrogen enhances basicity, contrasting with thiophene’s neutral aromaticity.
3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate (CAS: 844502-63-2)
- Structural Differences: Lacks the isopropylamino group, substituting it with a primary amine.
- Implications: Lipophilicity: Reduced steric bulk from the amine group may decrease membrane permeability compared to the isopropylamino variant. Synthetic Utility: Likely a precursor for further functionalization in heterocyclic chemistry .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate | C₁₄H₂₁NO₄S (estimated) | ~323.4 (calc.) | 491614-24-5 | Thiophene, ethyl/methyl esters, isopropylamino |
| 3-Ethyl 4-Methyl 5-Methyl-1,2-Oxazole-3,4-dicarboxylate | C₉H₁₁NO₅ | 213.19 | 198135-28-3 | Oxazole, ethyl/methyl esters |
| 3-Ethyl 5-Methyl [2-(2-Aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate | Not provided | ~450 (estimated) | Not available | Pyridine, chlorophenyl, aminoethoxymethyl |
| 3-Ethyl 4-Methyl 2-Aminothiophene-3,4-dicarboxylate | C₁₀H₁₃NO₄S | 243.28 | 844502-63-2 | Thiophene, ethyl/methyl esters, primary amine |
Table 2: Functional and Application Differences
Research Findings and Implications
- Thiophene vs. Oxazole : Thiophene derivatives exhibit superior thermal stability compared to oxazoles, making them preferable in high-temperature reactions. However, oxazoles may offer better solubility in polar solvents .
Biological Activity
3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial properties, and other relevant effects supported by diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with various functional groups. Its structure can be represented as follows:
- Chemical Formula : CHN OS
- CAS Number : 491614-24-5
Antitumor Activity
Research has demonstrated that thiophene derivatives exhibit significant antitumor activity. A study evaluating the anticancer potential of various synthesized compounds, including those related to this compound, found promising results against lung cancer cell lines (A549). The compounds were tested using the MTT assay, which measures cell viability and proliferation.
Table 1: Antitumor Activity of Thiophene Derivatives
Antimicrobial Activity
In addition to its antitumor properties, the compound exhibits antimicrobial activity. Studies have shown that similar thiophene derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound C | 250 | Staphylococcus aureus | |
| Compound D | 500 | Escherichia coli | |
| This compound | TBD | TBD | TBD |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that certain thiophene derivatives can trigger programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity often correlates with the ability to disrupt bacterial cell membranes.
Study on Anticancer Efficacy
A recent study focused on synthesizing novel thiophene derivatives highlighted the anticancer efficacy of compounds structurally related to this compound. The study reported that several derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial properties of various thiophene derivatives, revealing that some compounds exhibited MIC values lower than traditional antibiotics against resistant bacterial strains. This suggests a potential for developing new therapeutic agents from this chemical class.
Q & A
Basic: What are the recommended synthetic routes for 3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including thiophene ring formation, esterification, and amine substitution. A common approach is to start with a thiophene dicarboxylate precursor, followed by regioselective functionalization. For example:
- Step 1: Condensation of substituted thiophene intermediates using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to introduce the isopropylamino group .
- Step 2: Esterification under reflux conditions with ethanol and methanol to install the ethyl and methyl ester groups.
Optimization Strategies:
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios) and identify optimal conditions .
- Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ester/amine group integration. For example, the isopropylamino group shows characteristic splitting patterns in ¹H NMR .
- X-ray Crystallography: Resolves stereochemistry and crystal packing. A related thiophene dicarboxylate structure (similar substituents) was solved using single-crystal X-ray diffraction, revealing a planar thiophene ring with ester groups in cis configuration .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
